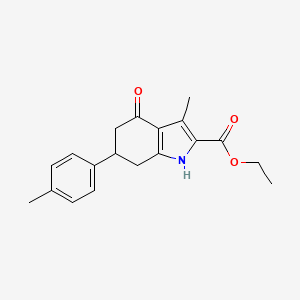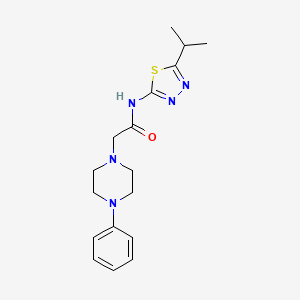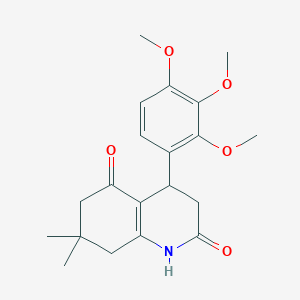
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines.
Wirkmechanismus
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of Akt. Akt is a protein kinase that plays a critical role in cell survival and proliferation. Activation of Akt promotes cell survival by inhibiting apoptosis, a form of programmed cell death. Inhibition of Akt activity leads to the induction of cell death in cancer cells. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation. Inhibition of NF-κB activity leads to the reduction of inflammation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines. It has also been found to exhibit anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been found to induce cell death in cancer cells by inhibiting the activity of Akt. It has also been found to reduce inflammation by inhibiting the activity of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines, making it a promising anti-cancer agent. Another advantage is its anti-inflammatory properties, which make it a useful tool for studying inflammation in animal models of inflammatory diseases. One limitation of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. It has been found to exhibit some toxicity in animal studies, which may limit its use in clinical settings.
Zukünftige Richtungen
For research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide include further studies on its mechanism of action and its potential therapeutic applications. Studies on the toxicity of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide and its potential side effects will also be important in determining its suitability for clinical use. In addition, studies on the synergistic effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide with other anti-cancer agents may lead to the development of more effective cancer treatments. Finally, studies on the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in combination with immunotherapy may lead to the development of more effective treatments for cancer and other inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of Akt activity leads to the induction of cell death in cancer cells, making 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide a promising anti-cancer agent. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to exhibit anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-5-15-18-19-16(22-15)17-14(21)11-20-9-8-12-6-3-4-7-13(12)10-20/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIESFJKVFPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)

![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)

![N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438127.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4438135.png)
![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)
![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)

![N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438157.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4438179.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)
